Chiral Purity as Analytical Standard: 9(S)- vs. 9(R)-HODE Cholesteryl Ester
9(S)-HODE cholesteryl ester serves as an authenticated chiral standard for the resolution and quantification of stereospecific HODE cholesteryl esters in biological samples . The S-enantiomer (CAS 143442-54-0) is structurally and chromatographically distinct from the R-enantiomer (CAS 330800-93-6), enabling baseline separation when both standards are employed with chiral stationary phases such as Chiralpak AD or OD columns . This stereochemical discrimination is essential because 9(S)- and 9(R)-HODE cholesteryl esters arise from distinct biosynthetic pathways—enzymatic 15-lipoxygenase action preferentially generates the S-isomer, whereas random lipid peroxidation produces racemic mixtures [1].
| Evidence Dimension | Stereochemical identity and chromatographic retention |
|---|---|
| Target Compound Data | 9(S)-HODE cholesteryl ester; CAS 143442-54-0; specific rotation and retention time defined by S-configuration at C9 |
| Comparator Or Baseline | 9(R)-HODE cholesteryl ester; CAS 330800-93-6; opposite stereochemistry at C9 |
| Quantified Difference | Enantiomeric pair; complete baseline resolution achievable on chiral columns; enantiomers exhibit distinct biological activities (see TRPV1 evidence below) |
| Conditions | Chiral HPLC using Chiralpak AD or OD columns; mobile phase typically hexane:isopropanol |
Why This Matters
Procurement of the defined S-enantiomer is mandatory for accurate chiral lipidomic profiling; use of racemic mixtures or incorrect enantiomers yields uninterpretable chromatographic data and erroneous biological conclusions.
- [1] Ito, F., Sono, Y., & Ito, T. (2017). Isomer distribution of hydroxyoctadecadienoates (HODE) and hydroxyeicosatetraenoates (HETE) produced in the plasma oxidation mediated by peroxyl radical, peroxynitrite, hypochlorite, 15-lipoxygenase, and singlet oxygen. Archives of Biochemistry and Biophysics, 635, 96-101. View Source
